4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Description
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a useful research compound. Its molecular formula is C19H22N4O5S2 and its molecular weight is 450.53. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
The structural characterization and synthesis of related compounds have been a subject of interest. For instance, the study by Kaur et al. (2012) on Bosentan monohydrate provides insight into the crystal structure, showing how dihedral angles between pyrimidine rings and benzene rings form a U-shaped channel, contributing to its physical properties and potentially its interaction with biological molecules (Kaur et al., 2012).
Biological Activities
Several compounds related to the query have been synthesized for their potential biological activities. For example, Abu‐Hashem et al. (2020) synthesized novel compounds from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Another study by Meng et al. (2012) investigated the interaction of synthesized p-hydroxycinnamic acid amides with bovine serum albumin, providing insights into their potential therapeutic applications (Meng et al., 2012).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives by Hafez et al. (2017) demonstrated potent antitumor and antibacterial properties, highlighting the versatility of pyrimidine derivatives in combating various diseases (Hafez et al., 2017).
Material Science Applications
The work by Zhang et al. (2013) on the synthesis and properties of polyamides derived from pyrimidine and pyridazine showcases the utility of these compounds in creating materials with high optical transparency and thermal stability, suggesting applications beyond biomedical research (Zhang et al., 2013).
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S2/c1-27-10-8-23(9-11-28-2)30(25,26)15-5-3-14(4-6-15)18(24)22-17-16-7-12-29-19(16)21-13-20-17/h3-7,12-13H,8-11H2,1-2H3,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHZRJYQPJMVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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